molecular formula C17H20N2OS B565429 2-Hydroxy Promazine-d6 CAS No. 1215762-22-3

2-Hydroxy Promazine-d6

Cat. No.: B565429
CAS No.: 1215762-22-3
M. Wt: 306.457
InChI Key: YMVFQWULFRMLRA-WFGJKAKNSA-N
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Description

2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. It is primarily used in proteomics research and other scientific studies. The compound has a molecular formula of C17H14D6N2OS and a molecular weight of 306.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Promazine-d6 involves the deuteration of PromazineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure the consistent quality and quantity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Hydroxy Promazine-d6 is widely used in scientific research, including:

Mechanism of Action

2-Hydroxy Promazine-d6, like its parent compound Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. Dopamine is involved in transmitting signals between brain cells, and excess dopamine can cause over-stimulation of dopamine receptors. By blocking these receptors, this compound helps to manage conditions such as schizophrenia and psychomotor agitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Promazine-d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the stability and resolution of NMR signals, making it a valuable tool in scientific research .

Properties

CAS No.

1215762-22-3

Molecular Formula

C17H20N2OS

Molecular Weight

306.457

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3

InChI Key

YMVFQWULFRMLRA-WFGJKAKNSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O

Synonyms

10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-ol; 

Origin of Product

United States

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